molecular formula C12H16O B3174078 3-(4-Ethoxyphenyl)-2-methyl-1-propene CAS No. 951890-51-0

3-(4-Ethoxyphenyl)-2-methyl-1-propene

Cat. No. B3174078
CAS RN: 951890-51-0
M. Wt: 176.25 g/mol
InChI Key: NXTPNZMYUCFREQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)-2-methyl-1-propene” is a complex organic molecule. It is related to the compound Dapagliflozin Propanediol, which is used in the treatment of diabetes .

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases transition metal complexes have received significant attention in the scientific community for their versatile applications . The derivatives of “3-(4-Ethoxyphenyl)-2-methyl-1-propene” can be used to synthesize Schiff bases, which have a broad range of bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .

Development of Metal Complexes

The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding . Thus, chelation effects will enhance and improve the biological activities of the derivatives of "3-(4-Ethoxyphenyl)-2-methyl-1-propene" .

Anticancer Research

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . The structure of the title compound has been established by spectroscopic analysis . The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Synthesis of 1,2,4-Triazole Derivatives

“3-(4-Ethoxyphenyl)-2-methyl-1-propene” can be used in the synthesis of 1,2,4-triazole derivatives . These derivatives have been reported to possess a wide range of biological activities .

Development of Antimicrobial Agents

The derivatives of “3-(4-Ethoxyphenyl)-2-methyl-1-propene” can be used in the development of antimicrobial agents . Schiff bases and their metal complexes have been reported to exhibit antibacterial and antifungal activities .

Antioxidant Research

The derivatives of “3-(4-Ethoxyphenyl)-2-methyl-1-propene” can be used in antioxidant research . Schiff bases and their metal complexes have been reported to exhibit antioxidant activities .

properties

IUPAC Name

1-ethoxy-4-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPNZMYUCFREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268366
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-2-methyl-1-propene

CAS RN

951890-51-0
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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